Pinostilbene
Overview
Description
Pinostilbene is a naturally occurring monomethyl ether analog of resveratrol, exhibiting various pharmacological activities. It has gained interest due to its stability and bioavailability compared to resveratrol.
Synthesis Analysis
Pinostilbene can be synthesized through various methods. One such method involves the engineering of a resveratrol O-methyltransferase from Vitis vinifera, which has shown high efficiency in producing pinostilbene (Herrera et al., 2021). Another synthesis method includes nucleophilic demethylation of trimethoxystilbene, leading to the formation of pinostilbene and other stilbene derivatives (Polunin et al., 2002).
Molecular Structure Analysis
The chemical structure of pinostilbene consists of a catechol moiety with two aromatic rings. It differs from resveratrol by having one methoxy group and two hydroxyl groups (Chan, 2023).
Chemical Reactions and Properties
Pinostilbene undergoes various chemical reactions that contribute to its biological activities. For instance, its interaction with enzymes like O-methyltransferases is crucial for its formation from resveratrol (Herrera et al., 2021).
Physical Properties Analysis
Pinostilbene has shown to possess different physical properties such as enhanced bioavailability and stability compared to resveratrol, which is attributed to its methoxy group. Its uptake into cells has been found to be higher than that of resveratrol, which may contribute to its potent biological effects (Chao et al., 2010).
Chemical Properties Analysis
Pinostilbene exhibits various chemical properties that contribute to its pharmacological activities. These include inhibitory effects on cancer cells, antioxidant properties, and neuroprotective effects. Its chemical properties are influenced by its molecular structure, particularly the presence of the methoxy group (Sun et al., 2016), (Hsieh et al., 2018).
Scientific Research Applications
Cancer Research : Pinostilbene hydrate (PSH) has been found effective in suppressing human oral cancer cell metastasis by downregulating the p38/ERK1/2 pathway and inhibiting MMP-2 enzymatic activity (Hsieh et al., 2018). Additionally, it inhibits the growth of human colon cancer cells, suggesting a role in anti-colon cancer effects (Sun et al., 2016). New Pinostilbene analogues can also overcome anthracycline resistance in childhood acute lymphoblastic leukemia (Katik et al., 2006).
Neuroprotection : Pinostilbene has potent neuroprotective effects against 6-hydroxydopamine-induced neurotoxicity in SH-SY5Y cells, suggesting its potential in treating neurological disorders (Chao et al., 2010). It also confers neuroprotection against aging-related deficits through the ERK1/2-dependent mechanism (Allen et al., 2018).
Antiviral Properties : It enhances host immune recognition of enterovirus D68 and suppresses its replication, which is crucial for antiviral drug development (Yang et al., 2023).
Anti-Adipogenic Effects : Pinostilbene hydrate (PH) suppresses adipogenesis in 3T3-L1 cells by activating the AMPK signaling pathway and inhibiting the MAPK and AKT insulin-dependent signaling pathways (Chung & Hyun, 2021).
Antioxidant and Pro-oxidant Activities : Pinostilbene can act as a pro-oxidant and decreases the expression of catalase, while other stilbenoids may exhibit antioxidant or pro-oxidative effects (Treml et al., 2019).
Anti-inflammatory Effects : It has been found to have anti-inflammatory effects comparable to those of zileuton and ibuprofen (Lelakova et al., 2019).
Synthetic Applications : Pinostilbene is used in the synthesis of trans-resveratrol and its derivatives (Polunin et al., 2002).
Production and Bioactivity : Engineering yeast for high-level production of stilbenoids, including pinostilbene, may lead to improved production of antioxidants and their uptake in the human body (Li et al., 2016).
Future Directions
properties
IUPAC Name |
3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-15-9-12(8-14(17)10-15)3-2-11-4-6-13(16)7-5-11/h2-10,16-17H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWZXOMQXYWKBS-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C=CC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)O)/C=C/C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420234 | |
Record name | Pinostilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4',5-dihydroxy-trans-stilbene | |
CAS RN |
42438-89-1 | |
Record name | Pinostilbene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42438-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pinostilbene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042438891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pinostilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 42438-89-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PINOSTILBENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PAK325BEM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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